Trimethoxy(4-vinylphenyl)silane

Description

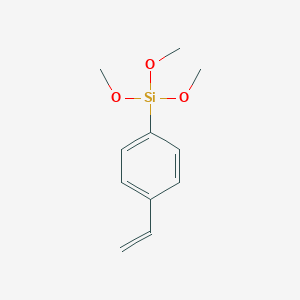

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-ethenylphenyl)-trimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3Si/c1-5-10-6-8-11(9-7-10)15(12-2,13-3)14-4/h5-9H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQBNYCMVZQRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=CC=C(C=C1)C=C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575633 | |

| Record name | (4-Ethenylphenyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18001-13-3 | |

| Record name | (4-Ethenylphenyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxy(4-vinylphenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of Trimethoxy 4 Vinylphenyl Silane

Hydrosilylation Approaches

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands as a prominent and atom-economical method for the synthesis of organosilanes. sigmaaldrich.com In the context of producing trimethoxy(4-vinylphenyl)silane, this typically involves the reaction of a styrene (B11656) derivative with a trimethoxysilane (B1233946). The general reaction is the addition of H-Si(OCH₃)₃ to the vinyl group of 4-vinylphenyl precursor.

The reaction generally follows the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to a metal center, followed by olefin insertion and reductive elimination to yield the desired alkylsilane. wikipedia.org A key consideration in the hydrosilylation of styrenic compounds is the regioselectivity, with anti-Markovnikov addition being the predominant pathway, placing the silyl (B83357) group at the terminal carbon of the original double bond. wikipedia.org

Various transition metal complexes are employed to catalyze this reaction, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most traditional and widely used. wikipedia.org However, research has expanded to include more cost-effective and, in some cases, more selective catalysts based on other transition metals.

Table 1: Catalyst Systems for Hydrosilylation of Styrene Derivatives

| Catalyst Type | Examples | Key Characteristics |

| Platinum-based | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | High activity, widely used in industry. wikipedia.org |

| Rhodium-based | [Rh(cod)₂]BF₄, [RhCl(nbd)]₂ | Effective for producing trans-β-vinylsilanes. sigmaaldrich.com |

| Ruthenium-based | [Cp*Ru(MeCN)₃]PF₆, [Ru(benzene)Cl₂]₂ | Can provide access to α-vinylsilanes and Z-trisubstituted alkenes. sigmaaldrich.com |

| Cobalt-based | Co(tpy)Br₂@SiO₂ | Heterogeneous catalyst with good activity and sustainability. researchgate.netresearchgate.net |

| Nickel-based | Ni(II) complexes with triazole ligands | Can be highly efficient, with substituent choice influencing selectivity. nih.gov |

| Iron-based | Iron complexes with COT or ferrocene-based ligands | Precursors for hydrosilylation of styrene derivatives. nih.gov |

Traditional Synthetic Routes

The Grignard reaction represents a classic and versatile method for the formation of carbon-silicon bonds and has been historically significant in the synthesis of organosilanes. gelest.com For the preparation of this compound, this approach typically involves the reaction of a Grignard reagent derived from a 4-halostyrene with a tetra-alkoxysilane, such as tetramethoxysilane (B109134) (TMOS) or tetraethoxysilane (TEOS).

The synthesis of the Grignard reagent is a critical first step, commonly prepared by reacting 4-bromostyrene (B1200502) or 4-chlorostyrene (B41422) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). rsc.org This is followed by the addition of the alkoxysilane to the pre-formed Grignard reagent. The reaction proceeds via nucleophilic attack of the vinylphenyl Grignard reagent on the silicon atom of the alkoxysilane, displacing one of the alkoxy groups.

Reaction Scheme:

4-Br-C₆H₄CH=CH₂ + Mg → 4-(MgBr)-C₆H₄CH=CH₂ 4-(MgBr)-C₆H₄CH=CH₂ + Si(OCH₃)₄ → (CH₂=CHC₆H₄)Si(OCH₃)₃ + MgBr(OCH₃)

Reaction conditions, such as solvent and temperature, play a crucial role in the success of the Grignard synthesis. THF is often preferred over diethyl ether due to its higher boiling point, which can facilitate reactions with sterically hindered substrates. gelest.com

Table 2: Typical Reaction Parameters for Grignard-based Synthesis

| Parameter | Condition | Rationale |

| Grignard Precursor | 4-bromostyrene or 4-chlorostyrene | Readily available starting materials. |

| Silane (B1218182) Reagent | Tetramethoxysilane (TMOS) or Tetraethoxysilane (TEOS) | Reacts with the Grignard reagent to form the C-Si bond. gelest.com |

| Solvent | Tetrahydrofuran (THF) | Good solvent for Grignard reagent formation and subsequent reaction. gelest.com |

| Catalyst | Copper(I) cyanide (CuCN) | Can be effective in coupling Grignard reagents with chlorosilanes, though not always necessary with alkoxysilanes. nih.gov |

Alternative Synthetic Pathways

In addition to traditional hydrosilylation and Grignard routes, modern cross-coupling reactions have emerged as powerful tools for the synthesis of organosilanes, offering alternative pathways to this compound with potentially higher functional group tolerance and selectivity.

One such method is the Heck coupling reaction . This palladium-catalyzed reaction can be adapted to form a C-C bond between a vinyl group and an aryl halide. In a synthetic strategy towards the target molecule, one could envision coupling 4-vinylpyridine (B31050) with a tris(4-bromophenyl)silane (B11956378) derivative, followed by functional group transformations. eurjchem.comeurjchem.com

A more direct approach to the C-Si bond is the silyl-Heck reaction . This variant of the Heck reaction involves the palladium-catalyzed coupling of an alkene with a silyl halide or triflate. nih.govorganic-chemistry.org This method allows for the direct formation of vinyl silanes from readily available alkenes. For the synthesis of this compound, this would involve the reaction of styrene with a trimethoxysilylating agent in the presence of a palladium catalyst.

Table 3: Comparison of Alternative Synthetic Pathways

| Pathway | Key Reagents | Catalyst System | Advantages |

| Heck Coupling | 4-vinylpyridine, tris(4-bromophenyl)methylsilane | Palladium-based catalysts | Versatile for C-C bond formation. eurjchem.com |

| Silyl-Heck Reaction | Styrene, silyl ditriflate | Pd₂(dba)₃, NaI | Direct formation of vinyl silanes with high regio- and stereoselectivity. nih.govorganic-chemistry.org |

Catalytic Considerations in Synthesis

In hydrosilylation , while platinum catalysts are highly active, there is a continuous drive to develop catalysts based on more earth-abundant and less expensive metals like cobalt, nickel, and iron. nih.govnih.gov These alternative catalysts can also offer different selectivities. For instance, certain ruthenium catalysts can favor the formation of α-vinylsilanes over the more common β-isomers. sigmaaldrich.com The development of heterogeneous catalysts, such as cobalt complexes immobilized on silica (B1680970), also presents advantages in terms of catalyst recovery and reuse. researchgate.netresearchgate.net

For the Grignard reaction , while it is often considered a stoichiometric reaction, the use of catalysts can be beneficial, particularly when less reactive chlorosilanes are used as the silicon source. Copper(I) cyanide (CuCN) has been shown to be an effective catalyst for the coupling of Grignard reagents with sterically hindered chlorosilanes. nih.gov In the context of alkoxysilanes, the reaction generally proceeds without a catalyst, but the choice of solvent and temperature remains critical for optimizing the yield and minimizing side reactions. gelest.com

In alternative pathways like the Heck and silyl-Heck reactions, palladium-based catalysts are central. The specific ligand environment around the palladium center can significantly influence the catalytic activity and selectivity. The development of robust and commercially available palladium catalyst systems has made these methods increasingly practical for the synthesis of complex organosilanes. nih.govorganic-chemistry.org

Polymerization and Oligomerization Studies of Trimethoxy 4 Vinylphenyl Silane

Homopolymerization Dynamics

The homopolymerization of trimethoxy(4-vinylphenyl)silane can be initiated through various techniques, including free radical, anionic, and cationic polymerization, owing to the reactivity of its vinyl group. While specific kinetic studies on the homopolymerization of this compound are not extensively detailed in publicly available literature, the polymerization behavior of structurally related vinylsilanes and functionalized styrenes provides valuable insights.

For instance, studies on the free radical polymerization of vinyltrimethoxysilane (B1682223) indicate that the reaction proceeds, though the resulting polymer molecular weights can be limited due to chain transfer reactions involving the silane (B1218182) monomer. It is anticipated that this compound would exhibit similar behavior.

Anionic polymerization of styrene (B11656) derivatives is a well-established method for producing well-defined polymers with controlled molecular weights and narrow polydispersity. The electron-donating or withdrawing nature of the silyl (B83357) substituent on the phenyl ring can influence the reactivity of the vinyl group towards anionic initiators.

Similarly, the vinyl group of this compound is susceptible to cationic polymerization. The stability of the resulting carbocation intermediate, influenced by the electronic effects of the trimethoxysilyl group, would play a crucial role in the polymerization kinetics and the characteristics of the final polymer.

Copolymerization with Organic Monomers

The ability of this compound to copolymerize with a wide array of conventional organic monomers is a key feature that allows for the precise tuning of material properties. This approach enables the incorporation of the unique characteristics of the silane, such as inorganic-organic hybrid properties and sites for subsequent crosslinking, into well-known polymer systems.

Tailoring Copolymer Composition and Structure

Block Copolymer Synthesis

The synthesis of block copolymers incorporating this compound opens up possibilities for creating self-assembling materials with well-defined nanostructures. Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly well-suited for this purpose. These methods allow for the sequential addition of different monomer blocks, resulting in macromolecules with precise architectures.

For instance, a polystyrene block can be synthesized first, and then used as a macroinitiator for the polymerization of this compound to create a polystyrene-b-poly(this compound) diblock copolymer. The disparate nature of the two blocks—one organic and hydrophobic (polystyrene) and the other with inorganic character and potential for hydrolysis and crosslinking (poly(this compound))—can lead to the formation of micelles, lamellae, or other ordered structures in solution or in the solid state. Such materials are of interest for applications in nanotechnology, drug delivery, and as templates for the synthesis of nanostructured materials.

Grafting onto Polymer Backbones

Grafting this compound onto existing polymer backbones is another effective strategy for modifying the properties of commodity plastics. This process introduces the reactive trimethoxysilyl groups as side chains on a pre-formed polymer, thereby imparting new functionalities. A common method for achieving this is through free-radical grafting, often initiated by peroxides, in the melt phase.

For example, vinyltrimethoxysilane, a closely related compound, has been successfully grafted onto polyethylene (B3416737) and polypropylene. mdpi.com The process typically involves melt-blending the polymer with the silane and a peroxide initiator in an extruder. The peroxide abstracts a hydrogen atom from the polymer backbone, creating a macroradical that can then add across the vinyl group of the silane. The grafted silane groups can subsequently undergo moisture-induced crosslinking to improve the thermal and mechanical properties of the base polymer. It is expected that this compound can be similarly grafted onto various polymer backbones to enhance their performance and introduce sites for further chemical modification.

Hydrolytic Polycondensation to Form Oligomers and Silicone Polymers

The trimethoxysilyl group of this compound is susceptible to hydrolysis and subsequent condensation reactions, a process that leads to the formation of siloxane bonds (-Si-O-Si-). This hydrolytic polycondensation is a cornerstone for the synthesis of a wide range of oligomeric and polymeric silicone materials, including silsesquioxanes. researchgate.net These materials combine the organic nature of the vinylphenyl group with the inorganic character of the siloxane backbone, resulting in hybrid materials with unique properties.

Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. Si-OCH₃ + H₂O ⇌ Si-OH + CH₃OH

Condensation: The newly formed silanol (B1196071) groups (Si-OH) can then react with each other or with remaining methoxy groups to form siloxane bridges, releasing water or methanol (B129727) in the process. Si-OH + HO-Si ⇌ Si-O-Si + H₂O Si-OH + CH₃O-Si ⇌ Si-O-Si + CH₃OH

The structure of the final product can range from low-molecular-weight oligomers to highly crosslinked polysilsesquioxane resins, often with a ladder-like or caged structure. researchgate.net

Control of Polymerization Degree

The degree of polymerization and the final structure of the resulting silicone materials can be precisely controlled by manipulating the reaction conditions. Key parameters that influence the hydrolytic polycondensation process include:

Water/Silane Ratio: The stoichiometric amount of water required for complete hydrolysis of a trialkoxysilane is 1.5 moles per mole of silane. However, varying this ratio can significantly impact the structure of the resulting oligomers. Lower water concentrations tend to favor the formation of linear or branched oligomers, while higher water concentrations promote the formation of more condensed, cyclic, and caged structures. mdpi.com

pH (Catalyst): The hydrolysis and condensation reactions are highly sensitive to pH. Acidic conditions generally promote the hydrolysis reaction, while the condensation reaction is slower. Conversely, basic conditions accelerate the condensation reaction. By carefully selecting the pH and the type of catalyst (acid or base), it is possible to control the relative rates of hydrolysis and condensation, thereby influencing the molecular weight and architecture of the final polymer. mdpi.comnih.gov

Solvent: The choice of solvent can affect the solubility of the monomer, the growing oligomers, and water, thereby influencing the reaction kinetics and the morphology of the resulting products.

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation, leading to higher degrees of polymerization.

By carefully controlling these parameters, researchers can synthesize a variety of oligomers and polymers from this compound with tailored molecular weights, degrees of crosslinking, and functionalities. This control is essential for designing materials with specific properties for applications such as coatings, resins, and precursors for ceramic materials.

Below is an interactive table summarizing the influence of reaction conditions on the hydrolytic polycondensation of organotrialkoxysilanes, which is directly applicable to this compound.

| Reaction Condition | Effect on Polymerization | Resulting Structures |

| Low Water/Silane Ratio | Favors incomplete hydrolysis and linear condensation | Primarily linear and branched oligomers |

| High Water/Silane Ratio | Promotes complete hydrolysis and extensive condensation | Cyclic, caged, and crosslinked polymers (silsesquioxanes) |

| Acidic pH (e.g., HCl) | Fast hydrolysis, slow condensation | Formation of silanol-rich species, less condensed structures |

| Basic pH (e.g., NH₃) | Slow hydrolysis, fast condensation | Rapid formation of highly condensed, particulate structures |

| Low Temperature | Slower reaction rates | Lower degree of polymerization, more controllable process |

| High Temperature | Faster reaction rates | Higher degree of polymerization, potential for gelation |

Formation of Branched and Crosslinked Structures

The unique bifunctional nature of this compound, possessing both a polymerizable vinyl group and hydrolyzable trimethoxysilyl groups, allows for the formation of complex polymer architectures, including branched and crosslinked structures. The development of these structures is highly dependent on the polymerization method and reaction conditions. Two primary pathways contribute to branching and crosslinking: the polymerization of the vinyl group and the hydrolysis and condensation of the trimethoxysilyl groups.

The vinyl group of this compound can undergo polymerization through various mechanisms, most notably free radical polymerization. In a typical free radical process, a radical initiator starts the polymerization of the vinyl monomers. During this chain growth process, branching can be introduced through chain transfer reactions to the polymer backbone.

Simultaneously or subsequently, the trimethoxysilyl groups can participate in hydrolysis and condensation reactions, a process often referred to as sol-gel chemistry. The presence of water, even in trace amounts, can initiate the hydrolysis of the methoxy groups on the silicon atom to form reactive silanol (Si-OH) groups. These silanol groups can then condense with other silanol groups or with unhydrolyzed methoxysilyl groups to form siloxane (Si-O-Si) bonds. This condensation process is the key to forming a crosslinked network.

When both polymerization of the vinyl group and condensation of the silyl groups occur, a highly crosslinked organic-inorganic hybrid network is formed. The density and nature of this network, and thus the properties of the resulting material, can be tailored by controlling the reaction kinetics of both processes. For instance, in the copolymerization of vinyl silane monomers with other monomers like acrylates, the vinyl silane can be incorporated into the main polymer chain, and the pendant silyl groups can then be used for subsequent moisture-curing to form a crosslinked structure. sigmaaldrich.com

Research on related vinyl silane systems provides insight into the conditions leading to such structures. For example, studies on the radical polymerization of trimethoxyvinylsilane have detailed the kinetics of polymerization. researchgate.net While specific data for this compound is limited in publicly available literature, the principles derived from similar systems are applicable. The following table summarizes representative research findings on the polymerization of vinyl silane monomers that can lead to branched and crosslinked structures.

Interactive Data Table: Research Findings on Polymerization of Vinyl Silane Monomers

| Monomer System | Polymerization Method | Initiator/Catalyst | Solvent | Key Findings |

| Trimethoxyvinylsilane (TMVS) | Bulk Radical Polymerization | Dicumyl Peroxide (DCPO) | Bulk | Quantitative polymerization at 130°C. The initial polymerization rate was found to be proportional to the initiator concentration to the power of 0.6 and the monomer concentration to the power of 1.0. researchgate.net |

| Vinyltriethoxysilane (VTES) and Styrene | Solution Free Radical Polymerization | AIBN | Toluene | Successful synthesis of poly(styrene-co-vinyltriethoxysilane) copolymers. The pendant triethoxysilyl groups are available for subsequent crosslinking reactions. |

| Vinyl Alkoxy Silane and Acrylate Monomers | Free Radical Polymerization | Azo or Peroxide Initiators | Organic Solvent | Good conversion and high yield of acrylosilane polymers with pendant alkoxy silane groups suitable for crosslinking. sigmaaldrich.com |

| Polybenzimidazole and Organo-Silanes | In-situ Covalent Crosslinking | (3-Glycidyloxypropyl)trimethoxysilane | N-Methylpyrrolidone | Formation of crosslinked membranes via hydrolysis and condensation of the trimethoxysilane (B1233946) groups, leading to improved mechanical and thermal stability. cfmats.com |

The formation of a crosslinked network from poly(this compound) or its copolymers can be confirmed through various characterization techniques. An increase in the polymer's molecular weight to infinity (gelation) is a clear indicator of crosslinking. The gel content, which is the insoluble fraction of the polymer in a good solvent, can be measured to quantify the degree of crosslinking. Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy can be used to follow the disappearance of Si-OCH3 groups and the appearance of Si-O-Si bands, confirming the condensation reaction. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed information about the local chemical environment of the silicon atoms and the extent of crosslinking. The morphology of the resulting network polymers can be studied using techniques like scanning electron microscopy (SEM), which can reveal the porous structure of the crosslinked material.

Organic-Inorganic Hybrid Materials Synthesis

The synthesis of organic-inorganic hybrid materials leverages the unique capability of molecules like this compound to connect dissimilar phases at the nanoscale. The trimethoxysilyl moiety can undergo hydrolysis and condensation reactions to form a stable, cross-linked siloxane (Si-O-Si) network, characteristic of inorganic silica (B1680970). Simultaneously, the vinylphenyl group can participate in polymerization reactions (e.g., free-radical polymerization) with organic monomers, effectively grafting the inorganic network to a polymer chain. dakenchem.comshinetsusilicones.com This process results in a single, continuous material phase with properties derived from both its organic and inorganic constituents.

These hybrid materials often exhibit a synergistic combination of characteristics, such as the mechanical strength and thermal stability of an inorganic filler and the flexibility and processability of an organic polymer. nbinno.com this compound is particularly effective in styrene-based systems due to the chemical compatibility of its vinylphenyl group. nbinno.com

In the field of nanocomposites, this compound is utilized to functionalize the surface of inorganic nanofillers, such as silica, carbon nanotubes, or metallic nanoparticles. sci-hub.st The primary challenge in nanocomposite development is preventing the agglomeration of nanoparticles within the polymer matrix and ensuring strong interfacial adhesion. sci-hub.st

The sol-gel process is a versatile, low-temperature method for creating inorganic networks, typically silica or titania, from molecular precursors. nih.gov this compound is an ideal organic precursor for creating hybrid materials via this route. mdpi.comresearchgate.net

In a typical sol-gel process, the trimethoxysilyl groups of the silane undergo hydrolysis in the presence of water and a catalyst (acid or base) to form reactive silanol (Si-OH) groups. These silanols then undergo condensation reactions with each other and with other precursors (like tetraethoxysilane, TEOS) to form a three-dimensional siloxane network. mdpi.com Because the vinylphenyl group remains intact during this process, the resulting solid gel is an organic-inorganic hybrid network. This method allows for the creation of homogeneous, crack-free monoliths and coatings with precisely controlled properties. researchgate.net The resulting materials can be designed for a variety of applications, including bioactive scaffolds and protective coatings. mdpi.comresearchgate.net

Interfacial Adhesion Promotion in Composites

A critical factor determining the performance of composite materials is the strength of the bond between the reinforcing filler and the polymer matrix. oak.go.kr Poor adhesion at this interface leads to mechanical failure under stress. This compound functions as a coupling agent, significantly enhancing this interfacial adhesion. dakenchem.comnbinno.com It achieves this by forming a durable chemical link that bridges the inorganic filler surface and the organic polymer matrix, improving stress transfer between the two components. dakenchem.comresearchgate.net

The mechanism involves two key reactions:

Reaction with the Inorganic Filler: The trimethoxy groups hydrolyze to silanols, which then form strong, covalent oxane bonds (Si-O-Filler) with the surface of inorganic materials like glass fibers or mineral fillers. koreascience.krresearchgate.net

Reaction with the Polymer Matrix: The vinylphenyl group copolymerizes with the polymer matrix, creating a strong covalent bond that anchors the polymer chains to the filler surface. dakenchem.com

This dual action effectively transforms a weak physical interface into a robust chemical bond, leading to more durable and reliable composite materials. dakenchem.comnbinno.com

The incorporation of inorganic fillers like glass fibers, silica, or clay into polymer matrices is a standard method for enhancing their mechanical properties, such as stiffness and strength. nih.gov However, the inherent chemical incompatibility between hydrophilic inorganic fillers and hydrophobic organic polymers often results in poor interfacial bonding and, consequently, suboptimal performance. dntb.gov.ua

Silane coupling agents like this compound are essential for overcoming this incompatibility. researchgate.netdntb.gov.ua By treating the filler surface with the silane, a new interface is created that is compatible with the polymer matrix. researchgate.net This surface modification allows for higher filler loading without compromising the material's integrity and ensures that the filler effectively reinforces the polymer. Research has consistently shown that silane treatment leads to significant improvements in the mechanical properties of composites. core.ac.uk For example, it can enhance the interfacial bonding in glass fiber-reinforced resins and inorganic filler-reinforced rubber. dakenchem.com

Numerous studies on various composite systems have quantified these improvements. The use of silane coupling agents has been shown to increase properties such as flexural strength, tensile strength, and impact resistance. For instance, treating recycled carbon fibers with a silane solution before incorporating them into a polypropylene matrix resulted in a 64% increase in mechanical strength compared to composites with untreated fibers. mdpi.comresearchgate.net This enhancement is attributed to stronger interfacial bonding and improved molecular chain entanglement within the matrix. mdpi.com

The table below summarizes findings from studies on different polymer composite systems where silane coupling agents were used to improve interfacial adhesion and mechanical properties.

| Composite System | Silane Coupling Agent Used | Property Measured | Improvement Noted |

| Carbon Fiber / Polarized Polypropylene | Methacryloxy propyl trimethoxy silane (MPTS) | Interlaminar Shear Strength (ILSS) | Significant increase compared to untreated fibers oak.go.kr |

| Natural Zeolite / Polypropylene | 3-aminopropyltriethoxysilane (AMPTES) | Young's Modulus & Yield Stress | Sharp increase with optimal silane concentration core.ac.uk |

| Recycled Carbon Fiber / Polypropylene | Unspecified Silane | Mechanical Strength | 64% increase compared to untreated fibers mdpi.comresearchgate.net |

This table presents data from studies using various functional silanes to illustrate the general principle of mechanical property enhancement. The specific degree of improvement can vary based on the composite system, silane type, and processing conditions.

Surface Modification and Functionalization

Beyond its use as a coupling agent within the bulk of a composite, this compound is also employed for direct surface modification and functionalization of materials. nbinno.com This process involves applying the silane to a substrate to alter its surface properties, such as wettability, adhesion, and chemical reactivity. nih.gov

The trimethoxysilyl groups readily react with surfaces rich in hydroxyl groups, such as glass, silicon wafers, and metal oxides, forming a durable, covalently bonded silane layer. researchgate.net This reaction leaves the vinylphenyl group exposed on the surface, transforming an inert inorganic surface into a polymerizable organic surface. This functionalized surface can then be used as a foundation for subsequent chemical reactions, such as grafting polymer brushes or attaching bioactive molecules. This technique is fundamental in creating high-adhesion coatings, developing specialized sensors, and engineering materials for biomedical applications. dakenchem.comnih.gov

Modification of Inorganic Substrates (e.g., Silica, Glass, Metals)

This compound is extensively utilized to modify the surface of inorganic materials, thereby improving their compatibility and adhesion with organic polymers. The trimethoxysilyl group can hydrolyze in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like silica, glass, and metals, forming stable covalent bonds (Si-O-Si). dakenchem.com

This surface treatment enhances the interfacial bonding between the inorganic filler or reinforcement and a polymer matrix. nbinno.com The vinyl group of the silane remains available to copolymerize or react with the organic polymer, creating a strong and durable bridge between the two dissimilar materials. nbinno.comcore.ac.uk This improved adhesion leads to composite materials with significantly enhanced mechanical properties, such as strength and durability, as well as improved resistance to moisture and heat aging. dakenchem.com

One notable application is in the preparation of glass fiber reinforced resins. Research has shown that treating glass fibers with this compound can lead to a substantial improvement in the performance of the resulting composite material. For instance, in electronic packaging materials, the use of this silane to treat glass fibers in an epoxy resin composite has been reported to increase the shear strength by approximately 30% and reduce water absorption by 15%. dakenchem.com

Table 1: Effect of this compound on Glass Fiber Reinforced Epoxy Resin

| Property | Improvement |

|---|---|

| Shear Strength | ~30% Increase |

| Water Absorption | ~15% Decrease |

Imparting Specific Surface Characteristics (e.g., Hydrophobicity, Wettability)

The modification of surfaces with organosilanes, including this compound, is a well-established method for controlling their wettability. By introducing organic functionalities onto a surface, its interaction with liquids can be precisely tuned, often to create hydrophobic (water-repellent) or even superhydrophobic surfaces. gelest.com

The principle behind this is the alteration of the surface energy. The nonpolar organic groups of the silane, once grafted onto the substrate, create a low-energy surface that minimizes contact with water, causing droplets to bead up and exhibit a high contact angle. gelest.com The degree of hydrophobicity is influenced by factors such as the density of the silane molecules on the surface and the nature of the organic group.

Table 2: Influence of Vinyltrimethoxysilane (VTMS)/SiO2 Ratio on Water Contact Angle

| VTMS/SiO2 Ratio | Static Contact Angle (°) |

|---|---|

| 0:1 | 105 |

| 7:1 | 125 |

| 8.5:1 | 143 |

| 10:1 | 154 |

| 11.5:1 | 145 |

Note: Data is for the related compound Vinyltrimethoxysilane (VTMS) as a representative example. researchgate.net

Functionalized Surfaces for Specific Applications (e.g., Electronics, Nanotechnology)

The ability of this compound to create tailored surface chemistries makes it a valuable compound in the fields of electronics and nanotechnology. cymitquimica.comalfa-industry.com In electronics, it can be used to improve the adhesion and performance of coatings and adhesives in electronic packaging. dakenchem.com The enhanced bonding between organic and inorganic materials is crucial for the reliability and longevity of electronic components. dakenchem.com

In nanotechnology, this silane serves as a surface modifier for nanoparticles, enhancing their compatibility with organic matrices to produce high-performance nanocomposites. alfa-industry.com The functionalized surfaces can also be designed for specific interactions, which is a key aspect of developing advanced materials for applications such as biosensors. The ability to precisely control the surface properties of transducers is essential for the reliable detection of target analytes.

Application in Specialized Polymeric Systems

This compound plays a significant role in the development of specialized polymeric systems by acting as a crosslinking agent and a modifier to enhance the properties of various plastics and copolymers.

Crosslinking Agents in Polymers (e.g., Polyethylene)

Silane crosslinking is a widely used method to improve the thermal and mechanical properties of polymers like polyethylene (PE). evonik.comutb.cz The process typically involves grafting a vinyl silane onto the polymer backbone, followed by a moisture-induced crosslinking reaction. While vinyltrimethoxysilane (VTMS) is the most commonly used silane for this purpose, the fundamental chemistry provides a basis for understanding the potential role of other vinyl silanes. cloudchemicals.commdpi.com

The grafting of the silane onto the polyethylene chains introduces hydrolyzable silyl groups. In the presence of moisture and a catalyst, these groups undergo hydrolysis and condensation to form a three-dimensional crosslinked network. cloudchemicals.com This network structure enhances the polymer's dimensional stability at elevated temperatures, stress crack resistance, and tensile strength. evonik.comutb.cz Although direct research on the use of this compound for crosslinking polyethylene is not extensively documented in the available literature, its vinyl functionality suggests it could participate in similar grafting reactions.

Modifier for Styrene-based Plastics and Copolymers

This compound is noted to be particularly effective in modifying styrene-based systems. nbinno.comcore.ac.uk Its molecular structure, containing a vinylphenyl group, makes it highly compatible with polystyrene and its copolymers. When incorporated into these materials, it can act as a coupling agent between the polymer and inorganic fillers, leading to improved mechanical properties.

Furthermore, the vinyl group of this compound can copolymerize with styrene monomers, integrating the silane directly into the polymer chain. This allows for the creation of silyl-functionalized styrene-based polymers with tailored properties. These modified polymers can exhibit enhanced adhesion to various substrates and can be used to create coatings with improved durability and resistance. google.com

Moisture-Curable Polymer Systems

This compound is a key component in the formulation of moisture-curable polymer systems, such as adhesives and sealants. cymitquimica.comgoogle.com These systems utilize the reaction of the silane's methoxy groups with ambient moisture to initiate a curing process. pcimag.com

The curing mechanism involves two main steps. First, the methoxysilyl groups hydrolyze in the presence of water to form reactive silanol groups. Subsequently, these silanol groups condense with each other to form stable siloxane (Si-O-Si) crosslinks, releasing methanol as a byproduct. pcimag.com This process results in the formation of a durable, crosslinked polymer network.

The vinyl functionality of this compound can enhance the rate of hydrolysis, making it an effective moisture scavenger in sealant and adhesive formulations, which helps to prevent premature curing and extend the shelf-life of the product. cloudchemicals.com The resulting cured materials often exhibit excellent adhesion to a wide range of substrates, good weathering resistance, and desirable mechanical properties. google.com

Characterization Techniques for Trimethoxy 4 Vinylphenyl Silane and Its Derivatives

Spectroscopic Methods

Spectroscopic methods are indispensable for probing the molecular structure and functional groups of Trimethoxy(4-vinylphenyl)silane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed information at the atomic and molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

Structural Elucidation: The ¹H NMR spectrum of this compound provides distinct signals corresponding to the vinyl, phenyl, and methoxy (B1213986) protons. The vinyl group typically exhibits a characteristic set of multiplets in the 5-7 ppm range. The aromatic protons of the phenyl ring appear as doublets between 7 and 8 ppm, and the methoxy protons (Si-OCH₃) present as a sharp singlet around 3.6 ppm.

¹³C NMR spectroscopy complements the proton data, providing chemical shifts for each unique carbon atom, including the vinyl, aromatic, and methoxy carbons. ²⁹Si NMR is highly valuable for studying the silicon environment. For the parent monomer, a single resonance is expected. Upon hydrolysis and condensation, this signal shifts and splits, indicating the formation of silanol (B1196071) (Si-OH) groups and siloxane (Si-O-Si) bridges (T¹, T², T³ structures).

| Group | Nucleus | Expected Chemical Shift (ppm) | Description |

|---|---|---|---|

| Methoxy (-OCH₃) | ¹H | ~3.6 | Singlet, 9H |

| Vinyl (-CH=CH₂) | ¹H | ~5.3-6.8 | Set of multiplets (dd), 3H |

| Aromatic (C₆H₄) | ¹H | ~7.4-7.6 | Doublets, 4H |

| Methoxy (-OCH₃) | ¹³C | ~51 | Single peak |

| Vinyl (-CH=CH₂) | ¹³C | ~116, ~136 | Two distinct peaks |

| Aromatic (C₆H₄) | ¹³C | ~126-139 | Multiple peaks |

Reaction Monitoring: In-situ NMR spectroscopy is an effective tool for monitoring the kinetics of hydrolysis and condensation reactions of alkoxysilanes. nih.govplu.mxresearchgate.net By tracking the disappearance of the methoxy proton signal and the appearance of a methanol (B129727) peak in ¹H NMR, the rate of hydrolysis can be quantified. plu.mxafinitica.com Similarly, ²⁹Si NMR can follow the progression from the monomeric T⁰ species to various condensed T structures, providing detailed insights into the sol-gel process or polymer formation. researchgate.netucsb.edu

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and sensitive method used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, FTIR is used to confirm the presence of key structural motifs and to follow the course of reactions like grafting or polymerization.

Key characteristic absorption bands for this compound include:

Si-O-C stretching: Strong absorptions are typically observed in the 1080-1190 cm⁻¹ region, which are characteristic of the methoxy groups attached to the silicon atom. researchgate.netresearchgate.net

Si-Ph stretching: A band around 1430 cm⁻¹ is indicative of the silicon-phenyl bond.

C=C stretching: The vinyl group shows a characteristic absorption band around 1600-1630 cm⁻¹.

C-H stretching: Aromatic and vinyl C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups is observed just below 3000 cm⁻¹.

During hydrolysis and condensation, the intensity of the Si-O-C peaks decreases, while a broad band corresponding to Si-OH groups may appear around 3200-3700 cm⁻¹. gelest.com Concurrently, the formation of siloxane bonds (Si-O-Si) gives rise to a strong, broad absorption band between 1000 and 1100 cm⁻¹. researchgate.netippi.ac.ir This makes FTIR an excellent tool for monitoring the curing process of silane-based materials.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

|---|---|---|---|

| ~3050-3080 | C-H Stretch | Vinyl, Aromatic | Presence of vinyl and phenyl groups |

| ~2840-2960 | C-H Stretch | -OCH₃ | Presence of methoxy groups |

| ~1600 | C=C Stretch | Vinyl | Indicates unreacted vinyl functionality |

| ~1080-1190 | Si-O-C Stretch | Si-O-CH₃ | Characteristic of unhydrolyzed silane (B1218182) |

| ~1000-1100 | Si-O-Si Stretch | Siloxane | Indicates condensation/polymerization |

| ~800 | Si-C Stretch | Si-Ph | Confirms silicon-phenyl bond |

Mass Spectrometry (MS) for Oligomer and Copolymer Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. For derivatives of this compound, particularly oligomers and copolymers, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are especially useful. nih.govresearchgate.netnih.gov

MALDI-TOF MS allows for the analysis of large molecules with minimal fragmentation. In the analysis of oligomers formed from the hydrolysis and condensation of this compound, MALDI-TOF can reveal the distribution of different chain lengths. nih.gov The mass spectrum will show a series of peaks, where the mass difference between adjacent peaks corresponds to the mass of the monomer repeating unit. This provides crucial information on the degree of polymerization and the presence of different end-groups or cyclic species. researchgate.netnih.gov For copolymers, MS can help confirm the incorporation of the silane monomer into the polymer backbone.

Chromatographic Techniques

Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification and quantification of this compound, its precursors, and its reaction products.

Gas Chromatography (GC) for Volatile Species and Early Stage Reactions

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.net It can be used to assess the purity of the monomer and to monitor the early stages of reactions, such as the hydrolysis process, by quantifying the consumption of the starting silane and the formation of volatile by-products like methanol. acs.org Pyrolysis-GC can also be used to analyze the composition of cured polymers by thermally decomposing the material into identifiable fragments. researchgate.net However, unexpected gas-phase reactions can sometimes occur within the GC-MS system when analyzing organosilicon compounds, which requires careful interpretation of the resulting mass spectra. wiley.com

Liquid Chromatography (LC) for Non-Volatile Compounds

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the preferred method for the separation and analysis of non-volatile or thermally sensitive compounds, such as oligomers and polymers derived from this compound. msu.edu

Reversed-phase HPLC (RP-HPLC), using a non-polar stationary phase (like C8 or C18) and a polar mobile phase, is commonly employed for the separation of organosilanes and their derivatives. researchgate.netlcms.cz The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. HPLC can be used to separate oligomers based on their size, providing information on the molecular weight distribution. It is also a valuable tool for purifying functionalized derivatives and analyzing the composition of complex reaction mixtures. msu.edunbinno.com

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable tool for determining the molecular weight and molecular weight distribution of polymers derived from this compound. This technique separates molecules based on their hydrodynamic volume in solution. As the polymer solution passes through a column packed with porous gel beads, larger molecules, which are excluded from the pores, travel a shorter path and elute first. Conversely, smaller molecules that can penetrate the pores have a longer elution time.

The data obtained from GPC allows for the calculation of several key parameters, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI provides insight into the breadth of the molecular weight distribution, a critical factor influencing the physical and mechanical properties of the resulting polymer. For instance, a narrow PDI often correlates with more uniform polymer properties. Researchers utilize GPC to understand how polymerization conditions, such as initiator concentration and reaction time, affect the final molecular architecture of polymers synthesized using this compound.

Table 1: Illustrative GPC Data for Polymers Containing this compound

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Poly(this compound) | 18,000 | 27,000 | 1.5 |

| Copolymer with Methyl Methacrylate (B99206) | 32,000 | 44,800 | 1.4 |

This table presents hypothetical data to illustrate typical results obtained from GPC analysis.

Microscopic and Morphological Analysis

Scanning Electron Microscopy (SEM) for Interfacial Studies

Scanning Electron Microscopy (SEM) is a powerful surface imaging technique used to investigate the morphology and interfacial characteristics of materials incorporating this compound. This is particularly crucial in the study of composite materials where this silane acts as a coupling agent to improve the adhesion between an inorganic filler (e.g., silica (B1680970), glass fibers) and an organic polymer matrix.

SEM analysis provides high-resolution images of the composite's cross-section, revealing the quality of the interface. In a well-coupled composite, SEM micrographs will show the filler particles being thoroughly wetted and encapsulated by the polymer matrix, with no visible gaps or voids at the interface. This indicates strong interfacial adhesion, which is essential for effective stress transfer from the matrix to the filler, thereby enhancing the mechanical properties of the composite. Conversely, in the absence of or with an ineffective coupling agent, SEM images may reveal debonding, pull-out of fillers, and the presence of micro-cracks at the interface, all of which are indicative of poor adhesion and lead to inferior material performance.

Thermal Analysis (e.g., Thermogravimetric Analysis for Composite Stability)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical tool for evaluating the thermal stability of composites and materials modified with this compound. The resulting TGA curve provides valuable information about the decomposition temperature, the rate of degradation, and the amount of residual material at high temperatures.

Table 2: Representative TGA Data for a Composite With and Without this compound

| Composite Sample | Onset Decomposition Temperature (°C) | Temperature at Maximum Decomposition Rate (°C) | Char Yield at 700°C (%) |

| Untreated Composite | 340 | 390 | 18 |

| Silane-Treated Composite | 375 | 425 | 28 |

This table provides exemplary data to demonstrate the typical improvements in thermal stability observed with the use of this compound.

Theoretical and Computational Studies

Ab Initio Electronic Structure Methods for Reaction Mechanisms (Hydrolysis, Condensation)

Ab initio electronic structure methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are instrumental in elucidating the complex reaction mechanisms of silane (B1218182) hydrolysis and condensation. For trimethoxysilanes, including Trimethoxy(4-vinylphenyl)silane, these reactions are fundamental to their function as coupling agents and in the formation of polysiloxane networks.

The hydrolysis of this compound involves the stepwise substitution of methoxy (B1213986) groups (-OCH₃) with hydroxyl groups (-OH), a process catalyzed by the presence of water and influenced by pH. Ab initio calculations can model the transition states and energy barriers associated with each step of this hydrolysis process. For instance, studies on similar trimethoxysilanes, such as methyltrimethoxysilane (B3422404) and phenyltrimethoxysilane (B147435), have utilized these methods to understand the reaction kinetics. nih.gov These studies often reveal the influence of the organic substituent on the hydrolysis rate. The vinylphenyl group in this compound, with its electron-withdrawing nature, is expected to influence the electron density around the silicon atom, thereby affecting the susceptibility of the methoxy groups to nucleophilic attack by water.

Following hydrolysis, the resulting silanols can undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to oligomers and eventually a cross-linked network. Ab initio methods can model the energetics of these condensation pathways, helping to predict the structure of the resulting polysiloxane materials. The calculations can differentiate between the condensation of fully and partially hydrolyzed silane molecules and their subsequent reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and reactivity of molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT can be applied to investigate various properties and processes.

DFT calculations are particularly useful for predicting the reactivity of different sites within the molecule. For example, the theory can be used to calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactions. The energy and shape of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack during hydrolysis and condensation.

Furthermore, DFT is employed to study the interaction of silanes with surfaces. In the context of this compound acting as a coupling agent, DFT can model the adsorption and reaction of the silane molecule on inorganic substrates like silica (B1680970) or metal oxides. These calculations can provide insights into the bonding mechanism, including the formation of covalent bonds between the silane and the surface hydroxyl groups, and the role of the vinylphenyl group in the interaction with a polymer matrix. Research on the chemical behavior of silanes on cement-based materials highlights the necessity of density functional methods for computing the bonding of silanols and polysiloxanes to mineral surfaces. hydrophobe.org

While specific DFT studies focused solely on this compound are limited in the public literature, the computed properties available in databases like PubChem are often derived from DFT calculations. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₃Si | nih.gov |

| Molecular Weight | 224.33 g/mol | nih.gov |

| IUPAC Name | (4-ethenylphenyl)-trimethoxysilane | nih.gov |

| InChI Key | LTQBNYCMVZQRSD-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | COSi(OC)OC | nih.gov |

This table was generated using data from PubChem, which often utilizes computational methods for property prediction.

Molecular Dynamics (MD) Simulations for Interfacial Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. For this compound, MD simulations are particularly valuable for investigating its role at the interface between inorganic fillers and organic polymer matrices.

MD simulations can model the diffusion, orientation, and interaction of this compound molecules at an interface. This allows for a detailed understanding of how the silane coupling agent improves adhesion. The simulations can track the movement of individual atoms over time, providing insights into the formation of the siloxane network at the filler surface and the entanglement of the vinylphenyl groups with the polymer chains.

While specific MD simulation studies on this compound are not prominently featured in the searched literature, the methodology is well-established for similar systems. Such simulations would typically involve defining a force field that accurately describes the interactions between the atoms of the silane, the inorganic surface, and the polymer matrix.

Modeling of Silane Hydrolysis and Condensation Pathways

Modeling the hydrolysis and condensation pathways of silanes like this compound is crucial for controlling the properties of the resulting materials. These models often integrate data from both experimental studies and theoretical calculations.

Kinetic models can be developed to describe the rates of the various hydrolysis and condensation reactions. These models take into account factors such as the concentration of reactants, temperature, and pH. For instance, a study on various trimethoxysilane (B1233946) coupling agents, including vinyltrimethoxysilane (B1682223), used a Fourier transform near-infrared (FTNIR) spectroscopy-based model to investigate the hydrolysis kinetics. researchgate.net The study found that the vinyl group was favorable for the hydrolysis reaction. researchgate.net This suggests that the vinylphenyl group in this compound would also promote hydrolysis.

The models can predict the distribution of different species (unhydrolyzed, partially hydrolyzed, and fully hydrolyzed silanes, as well as various oligomers) as a function of time. This information is critical for optimizing the conditions for surface treatment or for the synthesis of silicone resins. Studies on the hydrolysis and condensation of various organofunctional silanes have shown that the nature of the organic substituent significantly affects the reaction kinetics. researchgate.netncsu.edu

The development of these models often relies on data from spectroscopic techniques like NMR and FTIR, which can monitor the concentration of different chemical species during the reaction. Computational chemistry, including ab initio and DFT methods, provides the energetic details of the reaction steps, which can be used as parameters in the kinetic models. nih.govnih.gov

Q & A

Q. Advanced

- NMR spectroscopy : ¹H and ¹³C NMR confirm vinyl and methoxy group integration (δ 5.5–6.5 ppm for vinyl protons; δ 3.5 ppm for -OCH₃) .

- FT-IR : Peaks at 1080–1110 cm⁻¹ (Si-O-C stretching) and 1600 cm⁻¹ (C=C stretching) validate structure .

- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition typically occurs above 200°C in nitrogen .

How does this compound interact with oxidizing agents in reaction environments?

Advanced

The silane is incompatible with strong oxidizers (e.g., HNO₃, Cl₂), leading to violent decomposition :

- Hazard mitigation : Pre-reaction screening via differential scanning calorimetry (DSC) identifies exothermic peaks.

- Case study : Reactions with nitric acid produce corrosive byproducts (e.g., SiO₂ and CO₂); inert gas purging and cooling baths (-20°C) are required .

What factors influence the long-term stability of silane-functionalized polymer matrices?

Q. Advanced

- Moisture sensitivity : Hydrolysis of Si-OCH₃ bonds in humid environments degrades performance. Stabilize with desiccants (e.g., molecular sieves) .

- pH effects : Acidic or alkaline conditions accelerate degradation. Buffered systems (pH 6–8) enhance longevity .

- Accelerated aging tests : Expose samples to 85°C/85% RH for 168 hours; monitor via FT-IR for Si-OH formation .

How can researchers resolve contradictions in reported reactivity data for this compound?

Advanced

Discrepancies in hydrolysis rates or catalytic activity often stem from:

- Impurity profiles : Trace water or metal ions (e.g., Al³⁺) alter reactivity. Use Karl Fischer titration and ICP-MS to verify purity .

- Solvent polarity : THF vs. toluene affects reaction kinetics. Polar solvents accelerate hydrolysis, while nonpolar solvents stabilize the silane .

- Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.